4,5-Dimethylthiazole-2-carbohydrazide
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Overview
Description
4,5-Dimethylthiazole-2-carbohydrazide is a chemical compound with the molecular formula C6H10N4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylthiazole-2-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 4,5-dimethylthiazole with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Material: 4,5-Dimethylthiazole
Reagent: Hydrazine hydrate
Reaction Conditions: Reflux in ethanol or another suitable solvent
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylthiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4,5-Dimethylthiazole-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylthiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: A precursor in the synthesis of 4,5-Dimethylthiazole-2-carbohydrazide.
Thiazole-2-carbohydrazide: A related compound with similar structural features.
2-Methylthiazole: Another thiazole derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other thiazole derivatives.
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-4(2)11-6(8-3)5(10)9-7/h7H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTFPTGXBLUEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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